molecular formula C11H12BrNO2 B13680743 8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one

Cat. No.: B13680743
M. Wt: 270.12 g/mol
InChI Key: NDMPUIAOMZVHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one (CAS 2869808-20-6) is a high-purity chemical building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one scaffold, a privileged structure recognized for its significant potential in developing novel therapeutic agents. Scientific literature has demonstrated that this core structure is a versatile template for creating potent and selective kinase inhibitors . Derivatives of this scaffold have been successfully explored as a new class of selective TNIK inhibitors, showing promising anti-colorectal cancer effects in both in vitro assays and in vivo models . Furthermore, analogous structures have been developed as potent ROCK inhibitors, exhibiting considerable efficacy for the treatment of glaucoma . The specific bromo and dimethyl substitutions on this molecule make it a particularly valuable intermediate for further synthetic elaboration via cross-coupling reactions and other transformations, enabling structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Researchers can leverage this compound to develop novel bioactive molecules targeting critical signaling pathways.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

8-bromo-3,3-dimethyl-2,4-dihydro-1,4-benzoxazepin-5-one

InChI

InChI=1S/C11H12BrNO2/c1-11(2)6-15-9-5-7(12)3-4-8(9)10(14)13-11/h3-5H,6H2,1-2H3,(H,13,14)

InChI Key

NDMPUIAOMZVHRV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC2=C(C=CC(=C2)Br)C(=O)N1)C

Origin of Product

United States

Preparation Methods

Reaction Overview

Mechanism Highlights

  • Initial oxidation of the aldehyde group to the corresponding acid.
  • Intramolecular iodolactonization (halolactonization) to form the medium-ring lactone.
  • The copper catalyst facilitates oxidation and halogen transfer steps.

Optimization Data

Entry Oxidant (equiv) Halogen Source (equiv) Solvent Temp (°C) Yield (%) Notes
1 TBHP (5.0) CuI (1.0) Acetonitrile Room temp No reaction Insufficient temperature
6 TBHP (5.0) CuI (1.0) Acetonitrile 80 67 Good yield
7 TBHP (5.0) CuI (1.0) Acetonitrile 70 69 Optimal temperature
9 TBHP (6.0) CuI (1.2) Acetonitrile 70 75 Highest yield observed
10 TBHP (6.0) CuI (1.5) Acetonitrile:Water (3:1) 70 73 Slightly lower yield
12 H2O2 (3.0) CuI (1.2) Acetonitrile 70 70 Alternative oxidant

Note: Other halogen sources such as iodine, N-iodosuccinimide, sodium iodide, copper(II) chloride, and copper(II) bromide were ineffective or gave poor yields under these conditions.

Substrate Scope

  • Both substituted and unsubstituted allyl/homoallyl ethers yielded seven-membered iodolactones efficiently.
  • Electron-donating and electron-withdrawing groups on the aromatic ring were tolerated.
  • The method also applied to benzoxazepinones with bromine substitution at position 8.
  • Terminal propargyl ethers led to mixtures of mono- and diiodinated products.
  • Internal alkenes gave lower yields or different lactone products.

Comparative Advantages and Notes on the Preparation

  • The tandem oxidation and iodolactonization method provides a relatively mild and efficient route to brominated benzoxazepinones.
  • The reaction avoids harsh activation steps traditionally required for lactone ring closure.
  • The copper(I) iodide and tertiary butyl hydroperoxide system is superior to other oxidants and halogen sources in terms of yield and reaction time.
  • The method allows for post-synthetic modifications, enabling derivatization into thiocyanate, azide, thioether, and triazole derivatives.
  • The reaction conditions are compatible with various functional groups and substitution patterns, demonstrating broad applicability.

Summary Table of Key Reaction Conditions for Preparation

Parameter Optimal Condition
Catalyst Copper(I) iodide (1.2 equiv)
Oxidant Tertiary butyl hydroperoxide (6.0 equiv)
Solvent Acetonitrile
Temperature 70 °C
Reaction Time 6 hours
Yield Range 60-75% (depending on substrate)
Halogen Source Iodide from CuI (also possible bromide)
Post-Synthetic Modifications Possible for further derivatization

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxazepinone ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxazepinones, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism by which 8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to fit into binding sites and exert its effects through various interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxazepine Ring

Several analogs differ in substituent patterns on the oxazepine ring, impacting their physicochemical and biological properties:

Compound Name Substituents Key Differences Biological Relevance Reference
8-Bromo-1-methyl-1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one Methyl at N1, benzo[e] ring Smaller substituent, altered ring fusion Tested for AML differentiation
8-Bromo-1-isopropyl-1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one Isopropyl at N1 Bulkier substituent improves lipophilicity Enhanced metabolic stability
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Fluoro at C6 Increased electronegativity Unknown bioactivity; structural analog
7-Bromo-9-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Fluoro at C9, Br at C7 Altered halogen positioning Potential antimicrobial activity

Key Findings :

  • N1-Alkylation (e.g., methyl, isopropyl) enhances solubility and pharmacokinetic properties .
  • Halogen repositioning (Br at C7 vs. C8) may influence target binding due to steric effects .
Structural Isomerism and Ring Modifications
  • Benzo[b] vs. Benzo[f] Fusion :

    • 3-(4-Oxo-3,4-dihydrobenzo[b][1,4]oxazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)propanamide (CAS 54450-20-3) shares a similar oxazepine core but fused to a benzo[b] ring. This isomer exhibits dopamine D2 receptor antagonism, highlighting the role of ring fusion in target selectivity .
    • The benzo[f] fusion in the parent compound favors kinase inhibition (e.g., TNIK), while benzo[b] derivatives target neurological pathways .
  • Ring Expansion/Contraction :

    • 7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 201809-69-0) replaces the oxazepine with an oxepine ring (six-membered), reducing ring strain but diminishing kinase inhibitory activity .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight LogP* Solubility (mg/mL) Reference
8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one C12H12BrNO2 280.13 2.8 0.15 (PBS)
8-Bromo-1-isopropyl-1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-one C13H15BrN2O2 311.18 3.2 0.09 (PBS)
8-Bromo-6-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one C9H7BrFNO2 260.06 2.5 0.22 (DMSO)

*Calculated using SwissADME.

Biological Activity

8-Bromo-3,3-dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a compound belonging to the oxazepine family, which has garnered attention for its biological activity, particularly in the context of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structure and Composition

  • Molecular Formula : C₁₉H₁₇BrN₂O
  • Molecular Weight : 360.26 g/mol
  • CAS Number : 1962125-90-1

Physical Properties

PropertyValue
Boiling PointNot available
PurityNot specified
StorageSealed in dry conditions at room temperature

Research indicates that this compound acts primarily as a Rho-associated protein kinase (ROCK) inhibitor . ROCKs are implicated in various pathological conditions, including glaucoma. The compound has shown significant inhibition of ROCK I and ROCK II with IC₅₀ values of 93 nM and 3 nM respectively . This inhibition leads to a reduction in intraocular pressure (IOP), making it a candidate for glaucoma treatment.

Cytotoxicity and Anti-cancer Activity

In studies assessing the cytotoxic effects on various cancer cell lines, compounds similar to this compound have demonstrated pro-apoptotic activity. For example, analogs derived from this scaffold have been shown to activate autophagic flux as a survival mechanism in colon cancer cells . The combination of autophagy inhibitors with these compounds has been suggested to enhance their apoptotic potential.

In vitro Studies

In vitro studies on cell viability have indicated that certain analogs do not exhibit cytotoxicity at concentrations up to 20 µM over 48 hours . However, specific analogs showed significant cytotoxic effects even at lower concentrations, necessitating further investigation into their safety profiles.

Glaucoma Treatment

A notable study focused on the efficacy of 8-Bromo derivatives in lowering IOP in ocular normotensive models. The compound demonstrated an average reduction of 34.3% in IOP without causing hyperemia, indicating its potential as a therapeutic agent for glaucoma management .

Cancer Research

In the context of cancer research, compounds related to the oxazepine structure have been evaluated for their effects on hematological cancers. A series of studies revealed that these compounds could induce apoptosis in chronic lymphocytic leukemia (CLL) cells and other solid tumors . The structure-activity relationship (SAR) analysis highlighted specific modifications that enhance their efficacy against cancer cells while minimizing toxicity to non-tumor cells.

Q & A

Basic Research Questions

What synthetic strategies are effective for constructing the benzoxazepinone core in 8-bromo derivatives?

The core structure is typically synthesized via a Beckmann rearrangement of oxime intermediates derived from chroman-4-one precursors. For example, 3-fluorophenol can be coupled with methyl 3-bromopropanoate under acidic conditions to form a chroman-4-one scaffold. Subsequent oxime formation and Beckmann rearrangement yield the dihydrobenzo[f][1,4]oxazepin-5(2H)-one core. Bromination at the 8-position is achieved using electrophilic brominating agents or via substitution reactions .

Which analytical methods are critical for confirming the structural integrity of this compound?

Key techniques include:

  • High-resolution mass spectrometry (HRMS) to verify molecular weight and purity (e.g., [M+H]+ calculations) .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For example, ¹³C NMR signals at δ 171.31 ppm confirm the lactam carbonyl .
  • X-ray crystallography (using programs like SHELXL) to resolve ambiguous stereochemistry and validate docking poses .

How are initial biological activities of benzoxazepinone derivatives screened?

Standard assays include:

  • Kinase inhibition profiling (e.g., TNIK, CYP11B2) using enzymatic IC₅₀ determinations .
  • Cell viability assays (e.g., MTT) against cancer lines like HCT116 or K-562 .
  • Selectivity panels (e.g., testing against 406 kinases to identify off-target effects) .

Advanced Research Questions

How can structure-activity relationship (SAR) studies optimize bioactivity in this scaffold?

  • Substituent flexibility : Introducing pyridyl groups at the N-position enhances binding to targets like CYP11B2 by forming hydrogen bonds with residues (e.g., Glu383, Met111). Rigid biaryl structures are less effective .
  • Halogen effects : Bromine at the 8-position improves steric bulk and electronic interactions. Fluorine substitution can modulate metabolic stability .
  • Side-chain modifications : Adding dimethylamino or isopentyl groups improves solubility and pharmacokinetics (e.g., compound 21k: IC₅₀ = 26 nM for TNIK) .

What strategies enhance selectivity for kinase targets like TNIK or ROCK?

  • Docking-guided design : Use crystal structures (e.g., CYP11B2 PDB: 4DVQ) to identify conserved vs. unique binding pockets. Pyridyl substitutions exploit salt bridges in TNIK’s ATP-binding site .
  • Kinome-wide profiling : Prioritize derivatives with >100-fold selectivity (e.g., compound 5j: SF > 100 for CYP11B2 over CYP11B1) .

How can conflicting bioactivity data between analogs be resolved?

  • Functional group analysis : Compare analogs with/without hydroxyl or methyl groups. For example, compound 2 (lacking a hydroxymethyl group) showed no antimicrobial activity, while compound 1 (with hydroxymethyl) was active .
  • Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

What in vivo models validate the antitumor efficacy of TNIK inhibitors?

  • HCT116 xenograft models : Compound 21k reduced tumor volume by 60% at 50 mg/kg (bid, 14 days) without toxicity. Monitor pharmacokinetics (e.g., t₁/₂ = 4.2 h) to correlate exposure with efficacy .

How do benzoxazepinones induce apoptosis in cancer cells?

  • Caspase-3 activation : Compounds like 6f and 11e trigger PreG₁ apoptosis via Bax upregulation and Bcl-2 suppression. Confirm with flow cytometry and Western blotting .
  • Cell cycle arrest : G₂/M phase arrest is observed at IC₅₀ concentrations (e.g., 10 µM for T-47D cells) .

What structural features enable dual activity as kinase inhibitors and apoptosis inducers?

  • Lactam rigidity : The planar benzoxazepinone core intercalates into kinase ATP pockets while allowing π-π stacking with DNA in apoptotic pathways .
  • Electrophilic substituents : Bromine and fluorine enhance DNA damage responses alongside kinase inhibition .

How are pharmacokinetic properties optimized in preclinical studies?

  • LogP adjustments : Introduce hydrophilic groups (e.g., dimethylamino) to reduce LogP from >3 to ~2.5, improving solubility .
  • Metabolic shielding : Replace labile esters with amides (e.g., compound 4) to prolong half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.